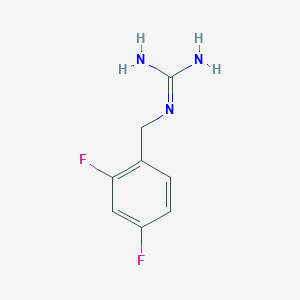

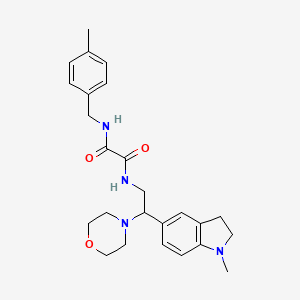

N-(2,4-difluorobenzyl)guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,4-difluorobenzyl)guanidine” is a guanidine derivative. Guanidine is a strong base that is used in the production of plastics and explosives . It is a colorless solid that dissolves in polar solvents . The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .

Synthesis Analysis

A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . An operationally simple and rapid copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines is performed in the presence of K2CO3, a catalytic amount of CuCl2·2H2O, bipyridine, and oxygen (1 atm) .Molecular Structure Analysis

The molecular formula of “N-(2,4-difluorobenzyl)guanidine” is C8H9F2N3 . Its average mass is 185.174 Da and its monoisotopic mass is 185.076447 Da .Chemical Reactions Analysis

The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides . Other methods utilize thioureas (usually bearing electron-withdrawing substituents) in conjunction with thiophilic metal salts, Mukaiyama’s reagent, coupling reagents, or other activating agents . S-Oxidized thiourea derivatives and guanylating agents (such as S-methylisothioureas, pyrazole-1-carboximidamide and its derivatives, or triflyl guanidines) are also commonly employed .Physical And Chemical Properties Analysis

A physical property is a characteristic of a substance that can be observed or measured without changing the identity of the substance. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .科学的研究の応用

Nuclear Medicine Applications

Guanidine derivatives, such as Iobenguane or meta-iodobenzylguanidine (mIBG), are utilized in nuclear medicine for the diagnosis and treatment of neuroendocrine tumors. These tumors originate from the neural crest, which forms the sympathetic nervous system. mIBG, labeled with radioisotopes like 131I, serves as a metabolic agent for targeting these tumors due to its structural analogy to noradrenaline, acting as a "false" neurotransmitter and allowing for the selective accumulation in neuroendocrine cells (Giammarile et al., 2008).

Diagnostic Imaging and Therapy

Radiolabeled guanidines, including mIBG, have been developed as both diagnostic imaging agents and radiotherapeutics. New automated methods for radiolabeling guanidines with carbon-11 have expanded the potential for cardiac PET imaging, demonstrating broad substrate scope and compatibility with modern automated radiochemistry synthesis platforms. This advancement facilitates the real-time assessment of cardiac sympathetic neuronal function, offering insights into various cardiac conditions (Zhao et al., 2020).

Coordination Chemistry and Catalysis

Guanidines serve as versatile ligands in coordination chemistry, supporting the development and application of neutral, N-based donor ligands. Their ability to coordinate metals across the periodic table has been harnessed in catalytic processes, including olefin polymerization and alkyne metathesis. The structural diversity and sophisticated substitution around the guanidine framework have been tailored to address specific challenges across various chemistry fields (Coles, 2006).

Material Science

The chemical properties of guanidine compounds, such as their reactivity with alkylating agents, have implications in material science. For instance, NBP (4-(4-Nitrobenzyl)pyridine) derivatives, which share reactivity similarities with guanine in DNA, have been utilized in the toxicological screening of pharmaceutical compounds and the detection of chemical warfare agents. Innovations in this area include the development of NBP derivatives with enhanced water solubility and reactive oxygen sites, enabling the creation of real-time solid-state sensors for detecting alkylating agents without the need for additional reagents (Provencher & Love, 2015).

作用機序

Safety and Hazards

Guanidine hydrochloride is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation . It may form combustible dust concentrations in air . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

将来の方向性

In recent years, novel N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties were synthesized and pharmacologically profiled . The most potent NHE-1 inhibitor also possesses antiplatelet and intraocular-pressure-reducing activity . Hence, we considered quinazoline derivative as a potential agent for suppression of cytokine-mediated inflammatory response and acute lung injury .

特性

IUPAC Name |

2-[(2,4-difluorophenyl)methyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDIOOTYQXGKRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)

![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)

![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)

![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one](/img/structure/B2857870.png)

![Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2857871.png)

![3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)